Benzenesulfonamide, 4-ethyl-N-(2-hydroxyethyl)-
Description
Benzenesulfonamide, 4-ethyl-N-(2-hydroxyethyl)- (IUPAC name: 4-ethyl-N-(2-hydroxyethyl)benzenesulfonamide) is a sulfonamide derivative characterized by a benzene ring substituted with an ethyl group at the para position and a sulfonamide group where the nitrogen is further substituted with a 2-hydroxyethyl chain.
Properties
CAS No. |
477483-07-1 |
|---|---|
Molecular Formula |
C10H15NO3S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
4-ethyl-N-(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-2-9-3-5-10(6-4-9)15(13,14)11-7-8-12/h3-6,11-12H,2,7-8H2,1H3 |
InChI Key |
IGYOHGIOBMXUQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCO |
Origin of Product |
United States |
Biological Activity
Benzenesulfonamide derivatives have garnered significant attention in pharmacological research due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses specifically on the biological activity of Benzenesulfonamide, 4-ethyl-N-(2-hydroxyethyl)- , exploring its mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
Benzenesulfonamide, 4-ethyl-N-(2-hydroxyethyl)- is characterized by its sulfonamide group attached to a benzene ring with an ethyl and a hydroxyethyl substituent. The synthesis typically involves the reaction of sulfonyl chlorides with appropriate amines or alcohols under controlled conditions to yield the desired compound. The general synthetic route can be summarized as follows:
- Formation of Sulfonamide : React sulfonyl chloride with 4-ethylamine.
- Hydroxylation : Introduce the hydroxyethyl group via nucleophilic substitution.
This multi-step process allows for the fine-tuning of the compound’s properties, enhancing its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that benzenesulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzenesulfonamides have shown effective inhibition against various bacterial strains:
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | E. coli | 6.72 mg/mL |
| 4h | S. aureus | 6.63 mg/mL |
| 4e | C. albicans | 6.63 mg/mL |
These findings indicate that modifications to the benzenesulfonamide structure can enhance its efficacy against specific pathogens, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory potential of benzenesulfonamides is also noteworthy. In vivo studies have shown that certain derivatives significantly reduce inflammation in animal models:
- Carrageenan-induced rat paw edema : Compounds exhibited up to 94.69% inhibition at various time points (1, 2, and 3 hours post-administration) when compared to control groups .
This suggests that benzenesulfonamides may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Anticancer Properties
Benzenesulfonamide derivatives have been investigated for their anticancer activities, particularly in targeting carbonic anhydrases (CAs), which are often overexpressed in tumors:
- A study indicated that certain fluorinated benzenesulfonamides possess high binding affinity for CAIX, a target in cancer therapy, exhibiting potent antiproliferative effects in vitro and in vivo .
The biological activity of benzenesulfonamides is primarily attributed to their ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : Many benzenesulfonamides act as inhibitors of carbonic anhydrases, which play a critical role in regulating pH and fluid balance .
- Modulation of Inflammatory Pathways : These compounds can influence signaling pathways involved in inflammation, potentially through the inhibition of pro-inflammatory cytokines .
- Antiviral Activity : Some derivatives have shown promise against various strains of influenza viruses by inhibiting viral entry and replication processes .
Case Studies
Several case studies highlight the efficacy of benzenesulfonamide derivatives:
- A study on 4-(2-amino-ethyl)-benzenesulfonamide demonstrated its ability to decrease perfusion pressure in isolated rat heart models, suggesting cardiovascular implications .
- Research involving N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide revealed promising anti-inflammatory effects and potential applications in treating chronic inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations among benzenesulfonamide derivatives include substituents on the benzene ring (e.g., ethyl, methyl, amino, halogen) and modifications to the sulfonamide nitrogen (e.g., hydroxyethyl, heterocyclic groups). Below is a comparative analysis:
Physicochemical Properties
- Solubility : The hydroxyethyl group enhances water solubility compared to alkyl or halogen substituents. For example, N-(2-hydroxyethyl)-4-methylbenzenesulfonamide has higher solubility than its N-butyl analogue due to hydrogen bonding .
- Electronic Effects : Electron-donating groups (e.g., ethyl, methyl) increase benzene ring electron density, while electron-withdrawing groups (e.g., Cl, nitro) reduce it, affecting reactivity and binding to targets like carbonic anhydrase .
- Molecular Geometry : Crystallographic data show that N-substituents influence torsional angles. For instance, N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide exhibits a torsional angle of 86.4°, attributed to intramolecular hydrogen bonding .
Crystallographic and Conformational Analysis
- Crystal Systems : Derivatives like N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide crystallize in orthorhombic systems (space group Pbc2), with bond lengths (S=O: 1.425–1.443 Å) and bond angles (C-S-N: ~106.5–110.3°) consistent across analogues .
- Hydrogen Bonding : Hydroxyethyl groups facilitate intramolecular hydrogen bonds, stabilizing specific conformations and influencing packing efficiency in crystal lattices .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing 4-ethyl-N-(2-hydroxyethyl)benzenesulfonamide derivatives in academic research?
- Methodological Answer : The synthesis typically involves sulfonylation reactions. For example, reacting 4-ethylbenzenesulfonyl chloride with 2-hydroxyethylamine under basic conditions (e.g., NaOH in dichloromethane). Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") can introduce triazole moieties for hybrid derivatives. Purification is achieved via column chromatography using gradients like hexane/ethyl acetate. Intermediate characterization relies on NMR and mass spectrometry .
Q. How is the crystal structure of 4-ethyl-N-(2-hydroxyethyl)benzenesulfonamide determined and validated?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed using SHELX programs (SHELXL for refinement, SHELXS/D for structure solution). Validation tools like PLATON check for twinning, disorder, and structural plausibility. ORTEP-3 or WinGX generates graphical representations of thermal ellipsoids. Refinement residuals (R-values) below 5% indicate high confidence .
Q. What analytical techniques are optimal for purity assessment and separation of 4-ethyl-N-(2-hydroxyethyl)benzenesulfonamide from reaction mixtures?
- Methodological Answer : Reverse-phase HPLC with Newcrom R1 columns using acetonitrile/water mobile phases modified with 0.1% phosphoric acid (UV detection) or formic acid (MS compatibility). Retention times and peak symmetry confirm purity. Mass spectrometry (ESI-MS) validates molecular ions .
Advanced Research Questions
Q. What experimental design considerations are essential when assessing the antiproliferative activity of benzenesulfonamide derivatives against cancer cell lines?
- Methodological Answer : Use dose-response curves (e.g., 0.001–10 µM) with triplicate measurements. Include positive controls (e.g., cisplatin) and negative controls (vehicle-only). Cell viability assays (MTT/XTT) quantify IC50 values. Statistical analysis (ANOVA with post-hoc tests) ensures reproducibility. For example, hybrid 7c showed potent activity against MCF-7 and A549 cells using this protocol .
Q. How can structural discrepancies in benzenesulfonamide derivatives be resolved when crystallographic data conflicts with computational modeling predictions?
- Methodological Answer : Cross-validate with high-resolution NMR (1H/13C) and density functional theory (DFT) calculations. Re-examine SHELXL refinement parameters (e.g., anisotropic displacement, hydrogen bonding). If twinning is suspected, apply TWINLAW in PLATON. Discrepancies may arise from dynamic effects (e.g., rotational disorder) not captured in static models .
Q. What strategies are effective for elucidating the structure-activity relationships (SAR) of 4-ethyl-N-(2-hydroxyethyl)benzenesulfonamide analogs in enzyme inhibition studies?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., alkyl chain length, hydroxy group position). Test inhibitory activity against targets like carbonic anhydrase using stopped-flow assays. Correlate activity trends with steric/electronic parameters (Hammett σ, π values). Molecular docking (AutoDock Vina) identifies key binding interactions (e.g., sulfonamide-Zn²⁺ coordination) .
Q. How can researchers address solubility challenges of 4-ethyl-N-(2-hydroxyethyl)benzenesulfonamide in aqueous biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
